N-(2-Sulfanylethyl)pentanamide

Description

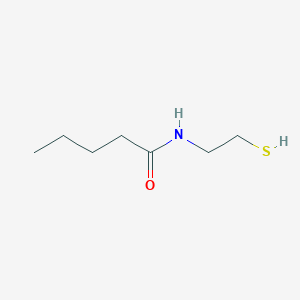

N-(2-Sulfanylethyl)pentanamide is a thiol-containing amide derivative characterized by a pentanoyl group linked to a 2-sulfanylethylamine moiety. This article compares this compound with these analogs, focusing on structural modifications, pharmacological activity, and physicochemical properties.

Properties

CAS No. |

76322-57-1 |

|---|---|

Molecular Formula |

C7H15NOS |

Molecular Weight |

161.27 g/mol |

IUPAC Name |

N-(2-sulfanylethyl)pentanamide |

InChI |

InChI=1S/C7H15NOS/c1-2-3-4-7(9)8-5-6-10/h10H,2-6H2,1H3,(H,8,9) |

InChI Key |

YVXXITLKZDCZOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NCCS |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structural Features

- N-(2-Sulfanylethyl)pentanamide : Features a thiol (-SH) group on the ethylamine side chain, which may enhance reactivity or metal-binding capacity.

- N-(4-Methoxyphenyl)pentanamide (N4MP) : Substitutes the sulfanylethyl group with a 4-methoxyphenyl ring, improving drug-likeness and reducing cytotoxicity compared to albendazole .

- N4-Valeroylsulfathiazole (23) : Incorporates a sulfathiazole moiety, enhancing antitubercular activity via sulfonamide interactions with bacterial enzymes .

- Dipeptide-sulphonamide derivatives (A, B, C) : Combine pentanamide with sulfonamide and peptide groups, optimizing binding to Helicobacter pylori receptors .

Physicochemical and Pharmacokinetic Properties

Key parameters from in silico and experimental studies:

*Estimated from sulfonamide analogs; †Computational predictions.

Key Observations :

- N4MP exhibits superior solubility and synthetic accessibility compared to albendazole, with favorable BBB permeability .

- Sulfonamide derivatives (e.g., 23 ) show higher TPSA due to polar sulfonamide groups, reducing cell permeability but enhancing target specificity .

- Thiol-containing compounds like this compound may have unique redox properties but require stability assessments.

Pharmacological Activity

Antiparasitic Efficacy

- N4MP demonstrated time- and concentration-dependent activity against Toxocara canis larvae, achieving 80% larval immobility at 100 µM after 72 hours. Its cytotoxicity (IC₅₀ > 500 µM in human cells) was significantly lower than albendazole (IC₅₀ = 30 µM) .

- Albendazole showed higher efficacy (90% larval death at 50 µM) but severe cytotoxicity, limiting its therapeutic window .

Toxicity Profiles

- N4MP: No cytotoxicity observed in human or animal cell lines at therapeutic concentrations .

- Sulfonamide derivatives : Moderate hepatotoxicity risks due to metabolic byproducts (e.g., hydroxylamines) .

Drug-Likeness and Medicinal Chemistry

- Its topological polar surface area (52.3 Ų) supported oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.